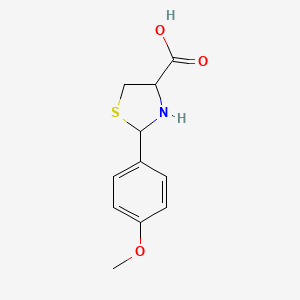

2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid

Vue d'ensemble

Description

2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid, commonly known as MTCA, is an organic compound belonging to the thiazolidine-4-carboxylic acid family. It is an aromatic heterocyclic compound containing sulfur and nitrogen, and is an important intermediate in the synthesis of drugs and other compounds. MTCA has been widely studied due to its wide range of applications in the field of medicinal chemistry and pharmaceutical sciences.

Applications De Recherche Scientifique

Synthesis and Characterization

A study by Muche, Müller, and Hołyńska (2018) explored the synthesis and characterization of a racemic mixture of thiazolidine-4-carboxylic acid derivatives. They used techniques like NMR, ESI-MS, and X-ray diffraction for characterization. This research highlights the compound's potential in the development of advanced synthetic methodologies and its structural analysis (Muche, Müller, & Hołyńska, 2018).

Anticorrosive Properties

Chaitra et al. (2016) investigated thiazole hydrazones, including 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid derivatives, for their potential in inhibiting mild steel corrosion in acid media. Their study employed thermodynamic, electrochemical, and quantum chemical methods, suggesting the compound's application in material science and corrosion prevention (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

Anticancer Activity

Bilgiçli et al. (2021) synthesized metallophthalocyanines using thiazolidine-4-carboxylic acid derivatives and evaluated their anticancer activity on various cancer cell lines. This study suggests potential therapeutic applications of the compound in cancer treatment (Bilgiçli et al., 2021).

Supramolecular Aggregation

Jagtap et al. (2018) conducted research on biocompatible chiral thiazolidine-4-carboxylic acid derivatives to study their supramolecular aggregation behavior. This study is significant for the development of molecular assemblies with potential applications in gas storage, biosensing, and template catalysis (Jagtap, Pardeshi, Nabi, Hussain, Mir, & Rizvi, 2018).

Antimicrobial Properties

Patel et al. (2013) explored the antimicrobial activities of thiazolidin-4-one derivatives, providing insights into the potential use of these compounds in the development of new antimicrobial agents (Patel, Gor, Patel, Shah, & Jarodwala Maninagar, 2013).

DNA Binding and Cancer Cell Inhibition

Thalamuthu, Annaraj, Vasudevan, Sengupta, and Neelakantan (2013) used a thiazolidine-4-carboxylic acid derivative in the synthesis of a copper complex to study its DNA binding properties and cytotoxicity against colon cancer cells. This highlights its potential application in cancer therapy and understanding DNA-protein interactions (Thalamuthu, Annaraj, Vasudevan, Sengupta, & Neelakantan, 2013).

Stability in Aqueous Solutions

Belikov, Sokolov, Naidenova, and Dolgaya (2005) investigated the stability of 2-(polyhydroxyalkyl)thiazolidine-4-carboxylic acids in aqueous solutions, which is essential for their practical application in various fields like pharmaceuticals and materials science (Belikov, Sokolov, Naidenova, & Dolgaya, 2005).

Antimicrobial Evaluation

Noolvi, Patel, Kamboj, and Cameotra (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities, indicating the potential use of these derivatives in developing new antimicrobial drugs (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Crystal Structure and Computational Studies

Research on the synthesis and crystal structure of 2-aryl-thiazolidine-4-carboxylic acids by Jagtap et al. (2016) provides valuable insights into the stereochemistry and molecular properties of these compounds, which are crucial for their application in various scientific domains (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is suggested that similar compounds may have a membrane perturbing as well as intracellular mode of action . This implies that the compound could interact with its targets, leading to changes in the cell membrane and intracellular processes.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds have been found to obey lipinski’s rule of five , suggesting good bioavailability.

Result of Action

Similar compounds have been found to have potent antibacterial activity against both gram-positive and gram-negative strains , suggesting that this compound may also have significant antimicrobial effects.

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRSXNJVEHLFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385163 | |

| Record name | 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid | |

CAS RN |

65884-40-4 | |

| Record name | 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid](/img/structure/B1607688.png)

![4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline](/img/structure/B1607690.png)